

(RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propanoic acid

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An In-depth Technical Guide on (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid, commonly known as mecoprop or MCPP, is a selective, systemic phenoxyalkanoic acid herbicide widespread use in controlling broadleaf weeds.^{[1][2]} As a chiral compound, its herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer Mecoprop-P.^{[3][4]} This guide provides a comprehensive technical overview of mecoprop, covering its nomenclature and physicochemical properties, stereospecificity, synthesis methodologies, analytical determination, and mechanism of action as a synthetic auxin. Detailed experimental protocols for synthesis, quantification, and chiral separation are provided to support researchers and professionals in agrochemical development and environmental analysis.

Nomenclature and Chemical Identity

The compound is a racemic mixture, a critical aspect influencing its biological activity and analysis.

- IUPAC Name: (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid.^{[5][6]}
- Common Names: Mecoprop, MCPP.^{[1][4]}
- CAS Registry Number: 93-65-2 (for the racemate).^{[1][6]}
- Molecular Formula: C₁₀H₁₁ClO₃.^[5]
- Molecular Weight: 214.64 g/mol .^[5]

Stereoisomerism: The Core of Mecoprop's Activity

Mecoprop possesses a chiral center at the C2 position of the propanoic acid moiety, resulting in two enantiomers: (R)-mecoprop and (S)-mecoprop.

(S)-Mecoprop

(R)-Mecoprop (Mecoprop-P)

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Caption: Chemical structures of the (R) and (S) enantiomers of mecoprop.

The herbicidal efficacy is almost exclusively associated with the (R)-(+)-enantiomer, commercially known as Mecoprop-P (CAS No: 16484-77-8).^{[4][7]} The (S)-enantiomer is considered biologically inactive.^[8] This enantioselectivity is a cornerstone of modern herbicide development, driving the production of enantiopure or enriched formulations to reduce the chemical load on the environment and increase efficiency.

Physicochemical Properties

A summary of key physical and chemical properties is presented below.

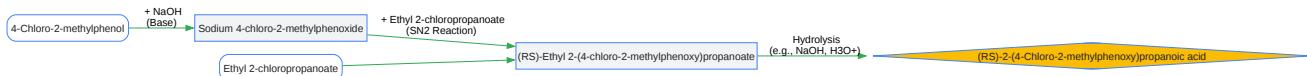
Property	Value	Source
Appearance	Colorless crystals / Solid	[5]
Melting Point	93-94 °C	[4]
Water Solubility	880 mg/L at 25 °C	[5]
pKa	~3.1	[7]
LogP (Octanol-Water)	3.2	[7]

Causality Insight: The carboxylic acid functional group dictates the compound's pH-dependent solubility. At neutral or alkaline pH, it exists as the more water-soluble carboxylate anion, while under acidic conditions (pH < pKa), it is in its less soluble, neutral acid form. This property is fundamental for designing extraction protocols and chromatographic methods.

Synthesis Pathway: Williamson Ether Synthesis

The industrial synthesis of mecoprop is typically achieved via the Williamson ether synthesis, a robust method for forming aryl ethers. The process involves the nucleophilic substitution reaction between a phenoxide and an alkyl halide.

The core reaction involves the deprotonation of 4-chloro-2-methylphenol to form a phenoxide ion, which then acts as a nucleophile, attacking an esterified 2-chloropropanoic acid. Subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.



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Caption: General workflow for the synthesis of mecoprop via Williamson ether synthesis.

Protocol 1: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing racemic mecoprop.

- **Phenoxide Formation:**
 - In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve 1 mole of 4-chloro-2-methylphenol in a suitable solvent (e.g., ethanol or acetone).
 - Slowly add 1 mole of sodium hydroxide (as a concentrated aqueous solution or pellets) while stirring. The reaction is exothermic.
 - Heat the mixture to reflux for 1 hour to ensure complete formation of the sodium phenoxide salt.
- **Etherification (SN2 Reaction):**
 - Cool the mixture slightly and add 1.1 moles of ethyl 2-chloropropanoate dropwise to the stirring phenoxide solution.

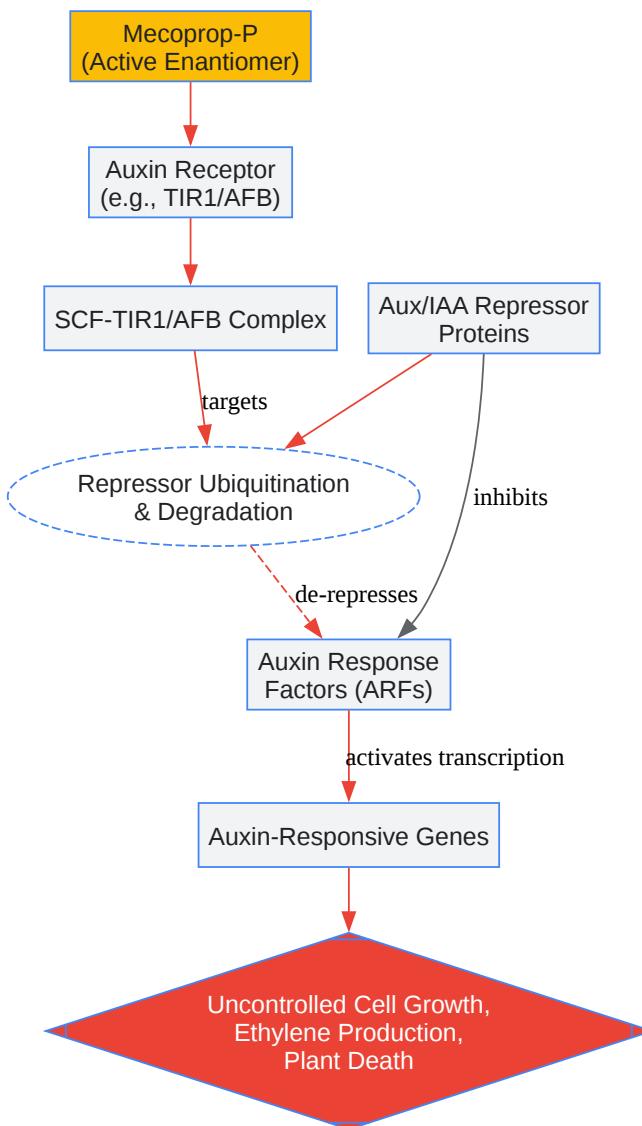
- Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Hydrolysis:
 - After the etherification is complete, add a stoichiometric excess of sodium hydroxide (e.g., 2 moles) and water to the reaction mixture.
 - Reflux for an additional 2-3 hours to hydrolyze the ester to the carboxylate salt.
- Isolation and Purification:
 - Cool the reaction mixture and distill off the solvent under reduced pressure.
 - Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
 - Transfer the aqueous layer to a beaker and cool in an ice bath.
 - Acidify the aqueous solution to pH < 2 with concentrated hydrochloric acid (HCl). The mecoprop will precipitate as a white solid.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
 - Recrystallization from a suitable solvent like toluene or a hexane/ethyl acetate mixture can be performed for further purification.

Mechanism of Action: Synthetic Auxin Activity

Mecoprop is a synthetic auxin herbicide, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[\[2\]](#)[\[9\]](#)[\[10\]](#) In susceptible broadleaf plants, it induces rapid, uncontrolled, and disorganized growth that the plant cannot sustain.

- Uptake and Translocation: Mecoprop is absorbed by the leaves and roots and is translocated throughout the plant via the phloem and xylem.[\[2\]](#)
- Receptor Binding: In the plant cell, mecoprop binds to auxin receptors (like the TIR1/AFB protein complex), which are components of an E3 ubiquitin ligase complex.
- Derepression of Auxin-Responsive Genes: This binding leads to the degradation of Aux/IAA transcriptional repressor proteins.
- Uncontrolled Growth: The degradation of these repressors allows for the transcription of auxin-responsive genes, leading to downstream effects like division, cell elongation, and ethylene production at abnormal levels.[\[10\]](#) This ultimately disrupts vascular tissues, leading to epinasty (twisting of stems and leaves), callus growth, and eventual plant death.[\[10\]](#)

Grasses are generally tolerant because they have specialized cells that prevent vascular tissue collapse and may metabolize the herbicide more effectively.[\[10\]](#)

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Caption: Simplified signaling pathway for Mecoprop's herbicidal action as a synthetic auxin.

Analytical Methodologies

Accurate quantification of mecoprop in environmental and agricultural samples is crucial for regulatory compliance and research. The primary technique is chromatographic.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry (MS) detection is the most common method for mecoprop analysis.[11][12]

- Principle: Reversed-phase chromatography on a C18 column is typically used. The sample is acidified to ensure the carboxylic acid is in its neutral, more retentive form.
- Trustworthiness: The method's validity is ensured through the use of certified reference materials for calibration, matrix-matched standards to account for sample effects, and quality control samples to monitor instrument performance.

Protocol 2: Quantification of Mecoprop in Water by HPLC-UV

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Acidify 500 mL of the water sample to pH 2.5 using hydrochloric acid. Causality: This step protonates the carboxylic acid, making it amenable to retention on a reversed-phase sorbent.
 - Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water (pH 2.5).[\[11\]](#)
 - Load the acidified sample onto the cartridge at a flow rate of ~5 mL/min.
 - Wash the cartridge with 5 mL of deionized water to remove polar interferences.
 - Dry the cartridge under vacuum for 15 minutes.
 - Elute the retained mecoprop with 5 mL of methanol into a collection vial.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
- Chromatographic Conditions:
 - Instrument: HPLC with UV Detector.
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: Acetonitrile : Water (with 0.1% phosphoric acid), 60:40 v/v.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 µL.
 - Detection: UV at 230 nm.
 - Column Temperature: 30 °C.
- Calibration and Quantification:
 - Prepare a series of calibration standards from a certified reference material (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
 - Construct a calibration curve by plotting peak area against concentration.
 - Quantify the mecoprop concentration in the sample by comparing its peak area to the calibration curve.

Chiral Separation

Resolving the (R) and (S) enantiomers is essential for studying environmental fate and biological activity. This is achieved using chiral chromatography [\[13\]](#)

- Principle: Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for this purpose.[\[3\]](#)
- Experimental Choice: Immobilized CSPs are often preferred over coated ones as they allow for a wider range of solvents to be used in the mobile phase, providing greater flexibility for method development.[\[3\]](#)

Protocol 3: Chiral Separation of Mecoprop Enantiomers by HPLC

- Sample Preparation:
 - Dissolve the racemic mecoprop standard or sample extract in the mobile phase to a concentration of approximately 1 mg/mL.
- Chromatographic Conditions:

- Instrument: HPLC with UV Detector.
- Column: Chiral Stationary Phase, e.g., CHIRALPAK® IM (immobilized amylose tris(3,5-dimethylphenylcarbamate)).[\[3\]](#)
- Mobile Phase: Hexane : Ethanol : Trifluoroacetic Acid (TFA), 90:10:0.1 (v/v/v). Causality: TFA is a common additive in normal-phase chiral separations to improve the peak shape of acidic analytes by reducing tailing.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at 230 nm.
- Column Temperature: 25 °C.
- Analysis:
 - Inject the standard solution. The two enantiomers should elute as separate peaks.
 - The elution order ((R) vs. (S)) must be confirmed by injecting a standard of a single, known enantiomer (e.g., Mecoprop-P).

Parameter	Method 1: Quantification	Method 2: Chiral Separation
Column	C18 (Reversed-Phase)	Chiral Stationary Phase (e.g., CHIRALPAK® IM)
Mobile Phase	Acetonitrile / Acidified Water	Hexane / Ethanol / TFA (Normal-Phase)
Objective	Determine total mecoprop concentration	Separate and quantify (R) and (S) enantiomers
Detection	UV @ 230 nm	UV @ 230 nm

Conclusion

(RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid is a well-established herbicide whose utility and environmental impact are intrinsically linked to its chirality. Understanding its synthesis, mechanism of action as a synthetic auxin, and the analytical methods for its quantification and chiral resolution paramount for professionals in agrochemical research, development, and regulatory science. The move towards enantiopure formulations like Mecop P highlights the importance of stereochemistry in creating more efficient and environmentally responsible chemical solutions. The protocols and data presented herein serve as a foundational guide for the continued study and application of this important compound.

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- To cite this document: BenchChem. [(RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available [https://www.benchchem.com/product/b184920#rs-2-4-chloro-2-methylphenoxy-propanoic-acid-iupac-name]

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